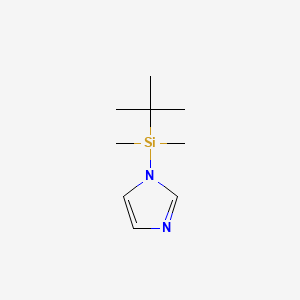

1-(tert-Butyldimethylsilyl)-1H-imidazole

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

tert-butyl-imidazol-1-yl-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2Si/c1-9(2,3)12(4,5)11-7-6-10-8-11/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUENSYJCBOSTCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)N1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00203438 | |

| Record name | N-tert-Butyldimethylsilylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54925-64-3 | |

| Record name | 1-[(1,1-Dimethylethyl)dimethylsilyl]-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54925-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-tert-Butyldimethylsilylimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054925643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-tert-Butyldimethylsilylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(tert-butyldimethylsilyl)-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.980 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-BUTYLDIMETHYLSILYLIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OV8B14J7IF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-(tert-Butyldimethylsilyl)-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1-(tert-Butyldimethylsilyl)-1H-imidazole (TBDMS-imidazole). The information is curated for researchers, scientists, and professionals in drug development who utilize this versatile silylating agent in their work. This document presents quantitative data in a structured format, details relevant experimental methodologies, and includes a visualization of its primary application in organic synthesis.

Core Physical Properties

This compound is a clear, colorless liquid at room temperature.[1] It is recognized for its role as a reactive silylating agent, widely used for the protection of hydroxyl and amino groups in multi-step organic syntheses.[1][2] The introduction of the tert-butyldimethylsilyl (TBDMS) group often enhances the solubility of the protected molecule in organic solvents.[2]

Quantitative Data Summary

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Physical Property | Value |

| Molecular Formula | C₉H₁₈N₂Si |

| Molecular Weight | 182.34 g/mol |

| Boiling Point | 52 - 53 °C at 0.2 mmHg[1] |

| Density | 0.939 - 0.940 g/mL at 25 °C[1][3] |

| Refractive Index (n20/D) | 1.480 - 1.481[1][3] |

| CAS Number | 54925-64-3 |

| Appearance | Clear colorless liquid[1] |

Experimental Protocols

The following sections detail the general experimental methodologies for determining the key physical properties of liquid compounds such as this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a small quantity of a liquid like TBDMS-imidazole, the Thiele tube method is a suitable and efficient technique.[4]

Methodology:

-

A small sample of this compound (less than 0.5 mL) is placed in a small test tube.[4]

-

A capillary tube, sealed at one end, is inverted and placed within the test tube containing the sample.[4]

-

The test tube assembly is attached to a thermometer.[4]

-

The entire setup is then heated in a Thiele tube filled with a high-boiling point oil.[4]

-

The oil is heated gently, and as the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[4]

-

The heat source is then removed, and the apparatus is allowed to cool.[4]

-

The boiling point is recorded as the temperature at which the liquid sample begins to enter the capillary tube.[4]

Determination of Density

The density of a liquid is its mass per unit volume. A straightforward and common method for determining the density of a liquid involves the use of a graduated cylinder and an analytical balance.[5][6]

Methodology:

-

An empty, dry 10 mL graduated cylinder is weighed on an analytical balance, and its mass is recorded.[5][6]

-

A known volume of this compound (e.g., 5 mL) is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.[6]

-

The graduated cylinder containing the liquid is then reweighed, and the new mass is recorded.[5]

-

The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder from the combined mass.[6]

-

The density is calculated by dividing the mass of the liquid by its measured volume.[5]

-

The temperature at which the measurement is taken should be recorded, as density is temperature-dependent.[5]

Determination of Refractive Index

The refractive index of a liquid is a dimensionless number that describes how fast light travels through the material. It is a characteristic property and can be determined using a refractometer or interferometric methods.[7][8]

Methodology using an Abbe Refractometer:

-

The prism of the Abbe refractometer is cleaned and calibrated using a standard liquid with a known refractive index.

-

A few drops of this compound are placed on the surface of the prism.

-

The prism is closed, and the light source is adjusted to illuminate the sample.

-

While looking through the eyepiece, the adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered in the crosshairs.

-

The refractive index is read directly from the instrument's scale.

-

The temperature is controlled and recorded, as the refractive index is temperature-dependent.

Synthetic Application Workflow

This compound is a key reagent in organic synthesis, primarily used for the protection of alcohol and amine functional groups. The following diagram illustrates the general workflow of a protection reaction using this reagent.

Caption: General workflow for the protection of an alcohol using this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. 1-(叔丁基二甲基甲硅烷基)咪唑 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 8. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to 1-(tert-Butyldimethylsilyl)-1H-imidazole (CAS Number: 54925-64-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(tert-Butyldimethylsilyl)-1H-imidazole, commonly abbreviated as TBDMSI or TBSIM, is a versatile organosilicon compound widely employed in organic synthesis. Its significance primarily lies in its role as a highly effective silylating agent for the protection of a variety of functional groups, most notably alcohols and amines. The introduction of the bulky tert-butyldimethylsilyl (TBDMS) group offers a robust shield against a wide range of reaction conditions, yet it can be selectively removed under mild protocols. This combination of stability and controlled cleavage makes TBDMSI an invaluable tool in the multi-step synthesis of complex molecules, particularly in the realm of pharmaceutical development where the precise manipulation of functional groups is paramount.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of TBDMSI, with a focus on detailed experimental protocols and its role in drug discovery workflows.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and application in experimental setups.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 54925-64-3 | [3][4] |

| Molecular Formula | C₉H₁₈N₂Si | [1][4] |

| Molecular Weight | 182.34 g/mol | [1][4] |

| Appearance | Clear, colorless liquid | [1] |

| Density | 0.939 g/mL at 25 °C | [5][6] |

| Boiling Point | 52-53 °C at 0.2 mmHg | [1][5] |

| Refractive Index (n20/D) | 1.480 - 1.481 | [1][5] |

| Flash Point | 99 °C (210.2 °F) - closed cup | [5][6] |

| Purity | ≥95% - ≥98% | [1][5][6] |

Spectroscopic Data

The structural integrity and purity of this compound can be confirmed through various spectroscopic techniques. The characteristic spectral data are summarized in the following tables.

Table 2: ¹H NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.48 | s | 1H | N-CH-N |

| 7.05 | s | 1H | CH |

| 6.90 | s | 1H | CH |

| 0.95 | s | 9H | C(CH₃)₃ |

| 0.25 | s | 6H | Si(CH₃)₂ |

Table 3: ¹³C NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 137.5 | N-CH-N |

| 129.5 | CH |

| 118.0 | CH |

| 25.8 | C(CH₃)₃ |

| 18.2 | C(CH₃)₃ |

| -4.5 | Si(CH₃)₂ |

Table 4: FT-IR Spectroscopic Data (Gas Phase)

| Wavenumber (cm⁻¹) | Interpretation | Reference |

| 2950-2850 | C-H stretch (alkyl) | [3] |

| 1470 | C-H bend (alkyl) | [3] |

| 1250 | Si-C stretch | [3] |

| 1080 | Si-O-C stretch (if hydrolyzed) | [3] |

| 840 | Si-C bend | [3] |

Table 5: Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation | Reference |

| 182 | [M]⁺ (Molecular ion) | [4] |

| 125 | [M - C(CH₃)₃]⁺ | [4] |

| 68 | [Imidazole]⁺ | [4] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of imidazole with tert-butyldimethylsilyl chloride in the presence of a base in an aprotic solvent.

Materials:

-

Imidazole

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

Triethylamine (Et₃N) or Imidazole (used in excess)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of imidazole (1.0 equivalent) in anhydrous DMF or DCM at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add triethylamine (1.1 equivalents).

-

Slowly add a solution of tert-butyldimethylsilyl chloride (1.05 equivalents) in the same anhydrous solvent to the stirred mixture.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with the addition of water.

-

Extract the aqueous layer with ethyl acetate or diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield this compound as a clear, colorless liquid.

Protection of a Primary Alcohol using this compound

This protocol describes the protection of a primary alcohol using the synthesized this compound.

Materials:

-

Primary alcohol

-

This compound (TBDMSI)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve the primary alcohol (1.0 equivalent) in anhydrous DMF under an inert atmosphere.

-

Add this compound (1.2 equivalents) to the solution at room temperature.

-

Stir the reaction mixture for 2-6 hours, monitoring the progress by TLC.

-

Once the reaction is complete, pour the mixture into a separatory funnel containing water and diethyl ether.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and wash with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting tert-butyldimethylsilyl ether by flash column chromatography on silica gel if necessary.

Visualizations

Synthesis of this compound

Caption: Synthesis of this compound.

Mechanism of Alcohol Protection

Caption: Protection of an alcohol using TBDMS-Imidazole.

Workflow in Drug Development

Caption: Role of TBDMSI in a typical drug synthesis workflow.

Applications in Drug Development

The tert-butyldimethylsilyl protecting group introduced by TBDMSI is stable to a wide array of synthetic conditions, including basic, oxidative, and reductive environments, which is a significant advantage in the synthesis of complex pharmaceutical intermediates.[2] Many drug candidates possess multiple functional groups, such as hydroxyl and amino groups, that can interfere with desired chemical transformations.[3] TBDMSI allows for the selective protection of these sensitive functionalities, enabling chemists to perform modifications on other parts of the molecule without unintended side reactions.[2]

Furthermore, the TBDMS group can be reliably cleaved under mild acidic conditions or, more commonly, with a fluoride source such as tetrabutylammonium fluoride (TBAF).[2] This high degree of control over protection and deprotection minimizes the risk of damaging the target molecule, which is critical in the later stages of drug synthesis where the molecular complexity and value of the intermediates are high. The use of TBDMSI can also enhance the solubility of intermediates in organic solvents, facilitating easier handling, reaction, and purification processes.[2] These attributes collectively make this compound an essential reagent in the modern medicinal chemist's toolbox, streamlining synthetic routes and improving the overall efficiency of drug discovery and development.

References

The Core Mechanism of Silylation by 1-(tert-Butyldimethylsilyl)-1H-imidazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of synthetic organic chemistry, the protection of hydroxyl groups is a fundamental strategy for the successful multi-step synthesis of complex molecules. Among the myriad of protecting groups, the tert-butyldimethylsilyl (TBDMS) group stands out for its versatility, stability, and selective removal. While commonly introduced using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole, the direct use of the pre-formed silylating agent, 1-(tert-butyldimethylsilyl)-1H-imidazole (TBDMSI), offers a nuanced and highly efficient approach. This technical guide provides a comprehensive exploration of the core mechanism of silylation utilizing TBDMSI, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

The Silylating Agent: this compound (TBDMSI)

This compound is a highly reactive silylating agent. It is often generated in situ from the reaction of TBDMS-Cl and imidazole. However, its use as a standalone reagent provides a more direct and sometimes milder route to silylated products. The key to its reactivity lies in the polarized Si-N bond, which makes the silicon atom highly electrophilic and susceptible to nucleophilic attack by alcohols.

The Silylation Mechanism

The silylation of an alcohol with TBDMSI is a nucleophilic substitution reaction at the silicon center. The generally accepted mechanism involves the following key steps:

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic silicon atom of TBDMSI. This forms a transient pentacoordinate silicon intermediate.

-

Proton Transfer: Concurrently or subsequently, a proton is transferred from the alcohol's hydroxyl group to the nitrogen atom of the imidazole leaving group. This step can be facilitated by a base, which may be another molecule of the alcohol, the solvent, or the liberated imidazole acting as a proton shuttle.

-

Leaving Group Departure: The imidazole molecule departs, resulting in the formation of the protonated silyl ether.

-

Deprotonation: A base in the reaction mixture deprotonates the silyl ether to yield the final protected alcohol and a protonated base. The liberated imidazole can act as this base, suggesting an autocatalytic pathway.

It is important to note that while the reaction can proceed without an external catalyst, the liberated imidazole can accelerate the reaction by acting as a base to deprotonate the alcohol, increasing its nucleophilicity for the initial attack on TBDMSI.

Quantitative Data on Silylation Reactions

The efficiency of silylation using the TBDMS-Cl/imidazole system, which proceeds via the in-situ formation of TBDMSI, is well-documented. The following table summarizes typical yields and reaction times for the silylation of various alcohols. These values serve as a strong proxy for reactions where TBDMSI is the starting reagent. Generally, primary alcohols react the fastest, followed by secondary alcohols, with tertiary alcohols being the most sterically hindered and thus the slowest to react.

| Substrate Type | Example Substrate | Typical Yield (%) | Typical Reaction Time (h) | Reference Conditions |

| Primary Alcohol | Benzyl Alcohol | >95 | 1-4 | TBDMS-Cl (1.1 eq.), Imidazole (2.2 eq.), DMF, RT |

| 1-Octanol | >95 | 2-6 | TBDMS-Cl (1.1 eq.), Imidazole (2.2 eq.), DMF, RT | |

| Secondary Alcohol | Cyclohexanol | 90-95 | 8-16 | TBDMS-Cl (1.2 eq.), Imidazole (2.5 eq.), DMF, RT |

| (-)-Menthol | >90 | 12-24 | TBDMS-Cl (1.5 eq.), Imidazole (3.0 eq.), DMF, 40°C | |

| Tertiary Alcohol | tert-Butanol | 70-85 | 24-48 | TBDMS-Cl (2.0 eq.), Imidazole (4.0 eq.), DMF, 60°C |

| Phenol | Phenol | >95 | 0.5-2 | TBDMS-Cl (1.1 eq.), Imidazole (2.2 eq.), DMF, RT |

Note: Reaction times and yields are highly dependent on the specific substrate, solvent, temperature, and stoichiometry of reagents.

Experimental Protocols

The following are detailed methodologies for the silylation of a primary and a secondary alcohol using this compound.

Protocol 1: Silylation of a Primary Alcohol (e.g., Benzyl Alcohol)

Materials:

-

Benzyl alcohol

-

This compound (TBDMSI)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of benzyl alcohol (1.0 eq.) in anhydrous DMF, add this compound (1.1 eq.) at room temperature under an inert atmosphere (e.g., argon or nitrogen).

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

-

Upon completion, dilute the reaction mixture with diethyl ether and wash with saturated aqueous sodium bicarbonate solution to remove any unreacted TBDMSI and imidazole.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure benzyl tert-butyldimethylsilyl ether.

Protocol 2: Silylation of a Secondary Alcohol (e.g., Cyclohexanol)

Materials:

-

Cyclohexanol

-

This compound (TBDMSI)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of cyclohexanol (1.0 eq.) in anhydrous DMF, add this compound (1.2 eq.) at room temperature under an inert atmosphere.

-

Heat the reaction mixture to 40°C and monitor its progress by TLC. The reaction is typically complete within 8-16 hours.

-

Follow the workup and purification procedure as described in Protocol 1.

Logical Workflow for a Silylation Experiment

The following diagram illustrates a typical experimental workflow for the silylation of an alcohol using TBDMSI.

Conclusion

This compound is a potent and versatile silylating agent for the protection of hydroxyl groups. Its reactivity stems from the electrophilic nature of the silicon atom within the polarized Si-N bond. The silylation mechanism proceeds via a nucleophilic attack of the alcohol, with the liberated imidazole potentially playing an autocatalytic role. The direct use of TBDMSI offers a clean and efficient method for the introduction of the TBDMS protecting group, with reaction conditions that can be tailored to the steric and electronic properties of the substrate. The provided protocols and workflow serve as a practical guide for researchers in the successful application of this important synthetic transformation.

TBDMSI stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of tert-Butyldimethylsilyl Iodide (TBDMSI)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

tert-Butyldimethylsilyl iodide (TBDMSI) is a potent silylating agent utilized in organic synthesis for the introduction of the tert-butyldimethylsilyl (TBDMS) protecting group. Its high reactivity, surpassing that of the more common TBDMS chloride, makes it a valuable tool for specific applications, but also necessitates stringent handling and storage protocols. This guide provides a comprehensive overview of the stability profile of TBDMSI, outlines its presumed degradation pathways, and details the requisite conditions for its storage and handling to ensure its integrity and safe use in research and development.

Core Properties and Stability Profile

Chemical and Physical Properties

A summary of the key physical and chemical properties for TBDMSI and the related, more extensively studied TBDMS-Cl is presented below for comparative purposes.

| Property | tert-Butyldimethylsilyl Iodide (TBDMSI) | tert-Butyldimethylsilyl Chloride (TBDMS-Cl) | Reference(s) |

| Molecular Formula | C₆H₁₅ISi | C₆H₁₅ClSi | [1] |

| Molecular Weight | 242.17 g/mol | 150.72 g/mol | [1][2] |

| Appearance | Not specified (likely a liquid or low-melting solid) | White solid | [3][4] |

| Boiling Point | Not specified | 125 °C | [2] |

| Melting Point | Not specified | 86-89 °C | [2] |

| Reactivity | Highly reactive, particularly towards nucleophiles | Reactive, but generally less so than TBDMSI | [4] |

Key Stability Considerations

The stability of TBDMSI is primarily dictated by its extreme sensitivity to nucleophiles, most notably water. The silicon-iodine bond is highly polarized and susceptible to cleavage.

| Condition | Stability of TBDMSI (Inferred) | Rationale and Incompatible Materials | Reference(s) |

| Moisture/Humidity | Extremely Unstable. Rapidly hydrolyzes. | The Si-I bond is highly susceptible to nucleophilic attack by water, leading to rapid decomposition. | [3][5] |

| Air | Unstable. Reacts with atmospheric moisture. | Prolonged exposure to air will lead to hydrolysis. Must be handled under an inert atmosphere (e.g., nitrogen, argon). | [6] |

| Acids | Unstable. | While the TBDMS ether is acid-labile, TBDMSI itself will react with protic acids. | [7] |

| Bases | Unstable. | Reacts with bases, which can catalyze hydrolysis or other reactions. | [3][5] |

| Alcohols | Highly Reactive. | Reacts readily with alcohols to form TBDMS ethers; this is its primary synthetic application. | [3][4][5] |

| Oxidizing Agents | Unstable. | Susceptible to oxidation. | [3][5] |

| Light | Potentially Unstable. | While not explicitly documented for TBDMSI, many organo-iodide compounds are light-sensitive. Storage in the dark is recommended. | [8][9] |

| Heat | Unstable at elevated temperatures. | Subject to thermal decomposition. Avoid high temperatures, flames, and sparks. | [3][8] |

Degradation Pathways

The primary degradation pathway for TBDMSI is hydrolysis upon contact with water or atmospheric moisture. This reaction is rapid and effectively irreversible, compromising the integrity of the reagent.

Hydrolytic Degradation

The proposed mechanism involves the nucleophilic attack of water on the electrophilic silicon atom, leading to the displacement of the iodide ion and the formation of a silanol. The iodide is released as hydrogen iodide (HI).

Caption: Presumed hydrolytic degradation pathway of TBDMSI.

Storage and Handling Protocols

Given its high reactivity and sensitivity, strict adherence to proper storage and handling procedures is critical to maintain the quality of TBDMSI and ensure user safety.

Recommended Storage Conditions

| Parameter | Recommendation | Rationale | Reference(s) |

| Temperature | 2–8 °C | Refrigeration slows potential decomposition pathways. Prevents exposure to high temperatures. | [3][6] |

| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents contact with atmospheric moisture and oxygen, which cause rapid degradation. | [6] |

| Container | Tightly sealed, suitable for air-sensitive reagents (e.g., Sure/Seal™ bottle). | Prevents ingress of moisture and air. | [3][8] |

| Light | Store in the dark (e.g., amber vial or in a cabinet). | Protects against potential light-induced degradation. | [8] |

| Location | A dry, well-ventilated, flammables-rated storage area. | Ensures safety and prevents accidental contact with incompatible materials. | [3][10] |

Experimental Workflow: Handling Air- and Moisture-Sensitive TBDMSI

The following workflow outlines the necessary steps for safely handling TBDMSI in a laboratory setting. This protocol is designed to minimize exposure to air and moisture.

Caption: Standard workflow for handling TBDMSI under inert atmosphere.

Experimental Protocols

Protocol: Qualitative Stability Assessment of TBDMSI

This protocol provides a method to qualitatively assess the purity and degree of degradation of a TBDMSI sample.

Objective: To determine if a sample of TBDMSI has undergone significant hydrolysis.

Principle: The primary degradation product, tert-butyldimethylsilanol, has a significantly different ¹H NMR spectrum than the parent TBDMSI. The presence of characteristic silanol peaks indicates degradation.

Materials:

-

TBDMSI sample

-

Anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆)

-

NMR tubes, oven-dried

-

Gas-tight syringe

-

Inert atmosphere glovebox or Schlenk line

Procedure:

-

Sample Preparation: Inside a glovebox or under a positive pressure of inert gas, carefully transfer ~5-10 mg of the TBDMSI sample into a dry NMR tube.

-

Solvent Addition: Using a gas-tight syringe, add ~0.6 mL of anhydrous deuterated solvent to the NMR tube.

-

Sealing: Cap the NMR tube securely while still under an inert atmosphere.

-

Data Acquisition: Acquire a ¹H NMR spectrum of the sample.

-

Analysis:

-

Pristine TBDMSI (Expected): The spectrum should be dominated by two sharp singlets corresponding to the tert-butyl protons (approx. δ 0.9-1.0 ppm) and the dimethylsilyl protons (approx. δ 0.4-0.5 ppm).

-

Degraded TBDMSI: Look for the appearance of new signals corresponding to tert-butyldimethylsilanol. The silanol will show signals for the tert-butyl and dimethylsilyl protons at slightly different chemical shifts, and a broad singlet for the Si-OH proton (which may be variable). The presence of these signals indicates hydrolysis.

-

Conclusion

tert-Butyldimethylsilyl iodide is a highly valuable but exceptionally sensitive silylating agent. Its stability is critically dependent on the rigorous exclusion of moisture. Proper storage in a refrigerated, dark, and inert environment, combined with meticulous inert atmosphere handling techniques, is paramount to preserving its chemical integrity. Researchers must assume that TBDMSI will degrade upon exposure to ambient conditions and should incorporate stability assessments, such as NMR analysis, into their workflows when using aged or improperly stored samples. By adhering to the guidelines presented in this document, professionals in drug development and chemical synthesis can safely and effectively leverage the unique reactivity of TBDMSI.

References

- 1. echemi.com [echemi.com]

- 2. tert-Butyldimethylsilyl Chloride (TBS-Cl) [commonorganicchemistry.com]

- 3. peptide.com [peptide.com]

- 4. tert-Butyldimethylsilyl chloride - Wikipedia [en.wikipedia.org]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 8. content.labscoop.com [content.labscoop.com]

- 9. Light-induced degradation of methylammonium tin iodide absorber layers - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Safety Guide to 1-(tert-Butyldimethylsilyl)-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data for 1-(tert-Butyldimethylsilyl)-1H-imidazole (CAS No. 54925-64-3), a versatile silylating agent used in organic synthesis. The information is compiled from various Safety Data Sheets (SDS) to ensure a thorough understanding of the potential hazards, handling procedures, and emergency responses associated with this chemical.

Chemical Identification and Properties

This compound, also known as TBDMSIM or TBSIM, is an organosilicon compound widely used as a protecting group for alcohols and amines in the synthesis of complex molecules, including pharmaceuticals.[1]

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₈N₂Si | [2][3] |

| Molecular Weight | 182.34 g/mol | [2][4] |

| CAS Number | 54925-64-3 | [2][4] |

| Appearance | Clear, colorless liquid | [1][2][5] |

| Odor | Mild | [5][6] |

| Boiling Point | 247 - 250 °C / 476.6 - 482 °F[6]; 155°C / 10kPa[2]; 53 °C / 0.2 mmHg[4] | [2][4][6] |

| Flash Point | 99 °C / 210.2 °F (closed cup)[4][6]; 81°C[2] | [2][4][6] |

| Density | 0.939 g/mL at 25 °C[4]; 0.94 g/cm³[6]; 0.86[2] | [2][4][6] |

| Refractive Index | n20/D 1.481 (lit.) | [4] |

| Water Solubility | Reacts slowly with moisture/water.[7] Log10 of Water solubility in mol/l: -0.83.[8] | [7][8] |

| Octanol/Water Partition Coefficient | logPoct/wat: 2.736 | [8] |

Hazard Identification and Classification

This chemical is classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary hazards are related to skin, eye, and respiratory irritation.

Table 2: GHS Hazard Classification

| Classification | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][4][5] |

| Serious Eye Damage/Eye Irritation | Category 2A / 2 | H319: Causes serious eye irritation[2][4][5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[4][5] |

Precautionary Statements (Summary):

-

Prevention: Wash hands and exposed skin thoroughly after handling.[6] Wear protective gloves, clothing, and eye/face protection.[6] Avoid breathing vapors or mist.[5] Use only in a well-ventilated area.[5]

-

Response:

-

If on Skin: Wash with plenty of soap and water. If irritation occurs, get medical advice.[6]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[6]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[5][6]

-

-

Storage: Store in a well-ventilated place.[5] Keep the container tightly closed.[5] Store locked up.[6]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[5][6]

Emergency Procedures and First Aid

Immediate and appropriate first aid is crucial in case of exposure.

Table 3: First-Aid Measures

| Exposure Route | First-Aid Instructions |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing.[5][6] If you feel unwell, get medical advice/attention.[2] |

| Skin Contact | Take off immediately all contaminated clothing.[2] Wash off immediately with plenty of soap and water for at least 15 minutes.[6] If skin irritation occurs or persists, get medical advice/attention.[2][6] |

| Eye Contact | Rinse cautiously and immediately with plenty of water for at least 15 minutes, also under the eyelids.[6] Remove contact lenses, if present and easy to do.[6] If eye irritation persists, get medical advice/attention.[2][6] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards.[5][6] Do NOT induce vomiting. Get medical advice/attention if you feel unwell.[2] |

Note for First-Aiders: A rescuer should wear personal protective equipment, such as rubber gloves and air-tight goggles.[2]

Handling, Storage, and Spill Management

Proper handling and storage are essential to minimize risk. The following diagrams illustrate key safety workflows.

In the event of a spill, a systematic approach is necessary to ensure safety and containment.

Understanding the relationship between the chemical's hazards and the required protective measures is fundamental for safe laboratory practice.

Precautions for Safe Handling:

-

Handle in a well-ventilated place.[2]

-

Wear suitable protective equipment.[2]

-

Avoid contact with skin, eyes, and clothing.[2]

-

Wash hands and face thoroughly after handling.[2]

Conditions for Safe Storage:

-

Keep container tightly closed in a dry, cool, and well-ventilated place.[2][6]

-

The material is moisture-sensitive; handle and store under an inert gas like nitrogen.[7][9]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Dry chemical, foam, carbon dioxide.[2]

-

Unsuitable Extinguishing Media: Water may scatter and spread the fire.[2]

-

Specific Hazards: May decompose upon combustion or at high temperatures to generate poisonous fumes, including carbon oxides, nitrogen oxides, and silicon oxides.[2][10]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Toxicological and Ecological Information

Toxicological Information:

-

Acute Toxicity: No data available.[2]

-

Skin Corrosion/Irritation: Causes skin irritation (Category 2).[2]

-

Serious Eye Damage/Irritation: Causes serious eye irritation (Category 2A).[2]

-

Carcinogenicity: No component of this product is listed as a carcinogen by IARC, ACGIH, NTP, or OSHA.[6]

Ecological Information:

-

Ecotoxicity: No data is available for fish or other aquatic organisms.[2]

-

Environmental Hazards: Not classified as hazardous to the environment.[5] Contains no substances known to be hazardous to the environment or not degradable in wastewater treatment plants.[5]

Experimental Protocols

The safety data presented in the source SDS documents are typically summaries of results from standardized testing (e.g., OECD guidelines). However, the SDSs do not provide detailed, step-by-step experimental methodologies for how these tests (such as for skin irritation or flash point) were conducted. For detailed protocols, researchers should refer directly to the cited testing guidelines, such as those from the OECD (Organisation for Economic Co-operation and Development) or equivalent regulatory bodies.

Disclaimer: This guide is intended for informational purposes and is based on publicly available Safety Data Sheets. It is not a substitute for a formal risk assessment. Always consult the most current SDS from your supplier before handling this chemical.

References

- 1. chemimpex.com [chemimpex.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Imidazole, TBDMS derivative [webbook.nist.gov]

- 4. 1-(叔丁基二甲基甲硅烷基)咪唑 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. TERT-BUTYLDIMETHYLSILYLIMIDAZOLE manufacturers and suppliers in india [chemicalbook.com]

- 8. 1-(tert-Butyldimethylsilyl)imidazole (CAS 54925-64-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. parchem.com [parchem.com]

- 10. fishersci.com [fishersci.com]

The Role of Imidazole in TBDMS Protection: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The protection of hydroxyl groups is a cornerstone of modern organic synthesis, particularly in the multi-step preparation of complex molecules such as pharmaceuticals. Among the myriad of protecting groups available, the tert-butyldimethylsilyl (TBDMS or TBS) group stands out for its versatility, stability, and selective removal. A key reagent in the efficient installation of the TBDMS group is imidazole. This technical guide provides a comprehensive overview of the critical role of imidazole in the TBDMS protection of alcohols, detailing the underlying mechanism, experimental protocols, and quantitative data to inform synthetic strategy and execution.

The Dual Catalytic Role of Imidazole

The protection of an alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) is often sluggish when performed with only a tertiary amine base. The introduction of imidazole dramatically accelerates the reaction, a phenomenon attributable to its dual functionality as both a potent nucleophilic catalyst and a proton shuttle.

Nucleophilic Catalysis: Imidazole acts as a superior nucleophile compared to the alcohol, readily attacking the silicon center of TBDMSCl. This initial reaction displaces the chloride ion and forms a highly reactive silylating intermediate, N-(tert-butyldimethylsilyl)imidazole. This intermediate is significantly more electrophilic than TBDMSCl itself, rendering it susceptible to attack by the less nucleophilic alcohol.

Base and Proton Shuttle: Imidazole also functions as a base, deprotonating the alcohol to increase its nucleophilicity. Furthermore, in the transition state of the alcohol's attack on the silylimidazolium intermediate, a second molecule of imidazole can act as a general base, accepting the proton from the attacking hydroxyl group and facilitating the formation of the TBDMS ether. Upon completion of the silylation, the protonated imidazole (imidazolium chloride) is formed as a salt byproduct.

The overall catalytic cycle is a well-orchestrated process that regenerates imidazole, allowing it to be used in catalytic or stoichiometric amounts, though it is often used in excess to drive the reaction to completion and neutralize the generated HCl.

Reaction Mechanism and Logical Pathway

The generally accepted mechanism for the imidazole-catalyzed TBDMS protection of an alcohol is depicted below. The process involves the formation of the key reactive intermediate, followed by nucleophilic attack by the alcohol and subsequent regeneration of the imidazole catalyst.

Quantitative Data on TBDMS Protection with Imidazole

The efficiency of TBDMS protection using imidazole is influenced by the steric hindrance of the alcohol, the reaction solvent, and the temperature. Primary alcohols are generally protected rapidly and in high yields at room temperature. Secondary alcohols react more slowly, and hindered or tertiary alcohols may require elevated temperatures and longer reaction times.

| Substrate | Stoichiometry (ROH:TBDMSCl:Imidazole) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |

| Primary Alcohols | ||||||

| 1-Butanol | 1 : 1.1 : 2.2 | DMF | Room Temp. | 4 | >95 | [1] |

| Benzyl Alcohol | 1 : 1.1 : 2.2 | DMF | Room Temp. | 3 | >98 | [1] |

| 1-Octanol | 1 : 1.2 : 2.5 | CH₂Cl₂ | Room Temp. | 5 | >95 | [1] |

| Secondary Alcohols | ||||||

| Cyclohexanol | 1 : 1.2 : 2.5 | DMF | Room Temp. | 12-24 | High | [1] |

| Menthol (hindered) | 1 : 1.5 : 3.0 | DMF | 40-50 | 24 | Good | [1] |

| Diols (Mono-protection) | ||||||

| 1,4-Butanediol | 1 : 1.1 : 2.2 | DMF | 0 to RT | 6 | ~85 | [1] |

| Methyl α-D-glucopyranoside (2,6-di-TBDMS) | 1 : 2.2 : 4.4 | DMF | Room Temp. | - | 70 | [2] |

| Methyl α-D-mannopyranoside (2,6-di-TBDMS) | 1 : 2.2 : 4.4 | DMF | Room Temp. | - | 50 | [2] |

Note: Yields are often reported as "high" or "good" in the literature without specific percentages. The data presented is a representative summary. Actual yields may vary depending on the specific reaction conditions and substrate.

Experimental Protocols

General Procedure for the TBDMS Protection of a Primary Alcohol

Materials:

-

Primary Alcohol (1.0 eq)

-

tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 - 1.2 eq)

-

Imidazole (2.2 - 2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1.0 eq) and imidazole (2.2 - 2.5 eq) in anhydrous DMF.

-

To the stirred solution, add TBDMSCl (1.1 - 1.2 eq) portion-wise at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC). Reactions of primary alcohols are typically complete within 2-6 hours.

-

Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x).

-

Wash the combined organic extracts with water and then brine to remove DMF and imidazole salts.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude TBDMS ether by flash column chromatography on silica gel if necessary.

Procedure for the TBDMS Protection of a Hindered Secondary Alcohol

Materials:

-

Hindered Secondary Alcohol (1.0 eq)

-

tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 - 1.5 eq)

-

Imidazole (2.5 - 3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether or Ethyl acetate

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Follow the general procedure for primary alcohols, but after the addition of TBDMSCl, gently heat the reaction mixture to 40-50 °C.[1]

-

Monitor the reaction by TLC. Longer reaction times (12-48 hours) may be required for complete conversion.

-

Follow the same workup and purification procedure as for primary alcohols.

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for a TBDMS protection experiment, from reaction setup to product isolation and purification.

Side Reactions and Considerations

While the TBDMS protection with imidazole is a robust reaction, potential side reactions and important considerations include:

-

Silyl Group Migration: In molecules containing multiple hydroxyl groups, such as diols and polyols, the TBDMS group can migrate between adjacent hydroxyls, particularly under basic conditions.[2] The addition of a base like imidazole can facilitate this migration.[2]

-

Steric Hindrance: As previously noted, highly hindered alcohols may be difficult to protect, leading to incomplete reactions or requiring forcing conditions. In such cases, more reactive silylating agents like TBDMS triflate (TBDMSOTf) with a non-nucleophilic base (e.g., 2,6-lutidine) may be more effective.

-

Moisture Sensitivity: TBDMSCl and the reactive silylating intermediate are sensitive to moisture. All reagents and solvents should be anhydrous, and the reaction should be carried out under an inert atmosphere to prevent hydrolysis and ensure high yields.

-

Substrate Compatibility: While generally mild, the basic nature of imidazole may not be suitable for substrates containing base-labile functional groups.

Conclusion

Imidazole plays a multifaceted and indispensable role in the TBDMS protection of alcohols. Its ability to act as both a potent nucleophilic catalyst and a base dramatically accelerates the silylation reaction, enabling the efficient protection of a wide range of primary and secondary alcohols under mild conditions. By understanding the underlying mechanism, reaction kinetics, and potential side reactions, researchers in organic synthesis and drug development can effectively leverage this powerful tool to streamline complex synthetic routes and achieve their molecular targets. The provided experimental protocols and workflow offer a practical guide for the successful implementation of this fundamental transformation.

References

The Enduring Reactivity of TBDMSI: An In-depth Technical Guide for Researchers

A comprehensive exploration into the fundamental reactivity of tert-butyldimethylsilyl iodide (TBDMSI) with a diverse range of nucleophiles, this guide serves as a critical resource for researchers, scientists, and professionals in drug development. Offering a deep dive into reaction mechanisms, quantitative data, and detailed experimental protocols, this document aims to elucidate the nuanced behavior of this powerful silylating agent.

Core Principles of TBDMSI Reactivity

Tert-butyldimethylsilyl iodide (TBDMSI) stands as a potent silylating agent, valued for its heightened reactivity compared to its chloride counterpart (TBDMSCl). This enhanced reactivity stems from the excellent leaving group ability of the iodide ion. The silicon-iodine bond is weaker and more polarizable than the silicon-chloride bond, rendering the silicon center more susceptible to nucleophilic attack.

The fundamental reaction mechanism proceeds via a nucleophilic substitution at the silicon atom. A nucleophile (Nu:) attacks the electrophilic silicon center of TBDMSI, leading to the formation of a pentacoordinate silicon intermediate or a transition state, followed by the departure of the iodide ion to yield the silylated product. The bulky tert-butyl group on the silicon atom provides significant steric hindrance, which plays a crucial role in the selectivity and stability of the resulting silyl ether.

Reactivity with Oxygen Nucleophiles

Alcohols: The Archetypal Reaction

The silylation of alcohols is the most common application of TBDMS reagents. While TBDMSCl is widely used, TBDMSI offers advantages in cases of sterically hindered alcohols or when faster reaction rates are desired. The reaction is typically carried out in the presence of a non-nucleophilic base, such as imidazole or 2,6-lutidine, which acts as a catalyst and an acid scavenger.

Table 1: Representative Conditions for Silylation of Alcohols with TBDMSI

| Alcohol Type | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Primary | TBDMSI (1.1 eq), Imidazole (2.2 eq) | DMF | 25 | 1-2 | >95 |

| Secondary | TBDMSI (1.2 eq), Imidazole (2.5 eq) | DMF | 25-40 | 4-8 | 85-95 |

| Tertiary | TBDMSI (1.5 eq), 2,6-Lutidine (2.0 eq) | CH2Cl2 | 25 | 12-24 | 70-85 |

Phenols and Carboxylic Acids

Phenols and carboxylic acids, being more acidic than alcohols, react readily with TBDMSI. For carboxylic acids, the reaction provides a convenient method for the protection of the carboxyl group as a silyl ester.[1] This protection is advantageous as silyl esters are generally more susceptible to cleavage under mild conditions than alkyl esters.

Reactivity with Nitrogen Nucleophiles

The silylation of amines with TBDMSI is a valuable transformation in organic synthesis. The reactivity of amines is influenced by their substitution pattern, with primary amines generally reacting more readily than secondary amines due to lesser steric hindrance.[2] Silyl-protected amines are crucial intermediates in the synthesis of various nitrogen-containing heterocycles.[3][4][5][6][7]

Table 2: Silylation of Amines with TBDMSI

| Amine Type | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Primary | TBDMSI (1.1 eq), Et3N (1.2 eq) | CH2Cl2 | 0-25 | 0.5-1 | >90 |

| Secondary | TBDMSI (1.2 eq), Et3N (1.5 eq) | CH2Cl2 | 25 | 2-4 | 75-85 |

Reactivity with Sulfur Nucleophiles

Thiols are excellent nucleophiles and react rapidly with TBDMSI to form silyl thioethers.[8][9][10] This reaction proceeds smoothly, often without the need for a strong base, due to the high nucleophilicity of the sulfur atom. Silyl thioethers are versatile intermediates in organic synthesis.

Reactivity with Phosphorus Nucleophiles

Phosphines, being soft nucleophiles, readily react with TBDMSI to form silylphosphines. These reactions are typically fast and provide a straightforward route to these valuable organophosphorus compounds.[11]

Special Applications of TBDMSI

Cleavage of Ethers

TBDMSI, often generated in situ from TBDMSCl and sodium iodide, is a powerful reagent for the cleavage of ethers.[12][13] The reaction proceeds via the formation of an oxonium ion intermediate, followed by nucleophilic attack of the iodide ion. The regioselectivity of cleavage depends on the nature of the groups attached to the ether oxygen, with attack generally occurring at the less sterically hindered carbon. For tertiary ethers, the cleavage can proceed through an SN1-type mechanism.[14]

Experimental Protocols

General Procedure for the Silylation of a Primary Alcohol with TBDMSI

To a solution of the primary alcohol (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL) under an inert atmosphere is added imidazole (2.2 mmol). The mixture is stirred until all the imidazole has dissolved. Tert-butyldimethylsilyl iodide (1.1 mmol) is then added, and the reaction is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with diethyl ether (20 mL) and washed with water (3 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the pure silyl ether.[15]

General Procedure for the Cleavage of Tetrahydrofuran (THF) with in situ Generated TBDMSI

In a flame-dried flask under an inert atmosphere, sodium iodide (1.5 mmol) and tert-butyldimethylsilyl chloride (1.5 mmol) are dissolved in anhydrous acetonitrile (5 mL). The mixture is stirred at room temperature for 15 minutes to generate TBDMSI in situ. Tetrahydrofuran (1.0 mmol) is then added, and the reaction mixture is stirred at room temperature. The reaction is monitored by gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction is quenched with saturated aqueous sodium thiosulfate solution (10 mL) and extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude 4-(tert-butyldimethylsilyloxy)-1-iodobutane.[15]

Conclusion

Tert-butyldimethylsilyl iodide is a highly reactive and versatile silylating agent with a broad spectrum of applications in organic synthesis. Its enhanced reactivity compared to TBDMSCl makes it particularly useful for the silylation of sterically demanding substrates and for promoting reactions that are sluggish with other silylating agents. A thorough understanding of its reactivity profile with various nucleophiles, as outlined in this guide, is essential for its effective utilization in the design and execution of complex synthetic strategies in academic and industrial research.

References

- 1. benchchem.com [benchchem.com]

- 2. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]

- 3. Synthesis of Polycyclic Benzofused Nitrogen Heterocycles via a Tandem Ynamide Benzannulation/Ring Closing Metathesis Strategy. Application in a Formal Total Synthesis of (+)-FR900482 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ajol.info [ajol.info]

- 5. Recent advances in the synthesis of nitrogen heterocycles via radical cascade reactions using isonitriles as radical acceptors - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of novel nitrogen heterocycles bearing biological active carboxamide moiety as potential antitumor agents | Bulletin of the Chemical Society of Ethiopia [ajol.info]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Novel Lewis Acid Promoted Reactions of Allylsilane Bearing Bulky Silyl Substituents and Aldehydes. (1997) | Takahiko Akiyama [scispace.com]

- 12. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 13. echemi.com [echemi.com]

- 14. nerd.wwnorton.com [nerd.wwnorton.com]

- 15. benchchem.com [benchchem.com]

Methodological & Application

Application Notes: TBDMS Protection of Primary Alcohols using TBDMSI

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective protection of hydroxyl groups is a critical strategy in multi-step organic synthesis. The tert-butyldimethylsilyl (TBDMS or TBS) group is a widely utilized protecting group for alcohols due to its steric bulk, which allows for the selective protection of primary alcohols over more hindered secondary and tertiary alcohols.[1][2] While tert-butyldimethylsilyl chloride (TBDMS-Cl) is a common reagent for this transformation, the use of tert-butyldimethylsilyl iodide (TBDMSI) offers enhanced reactivity. TBDMSI can be generated in situ from TBDMS-Cl and an iodide salt, such as sodium iodide (NaI), or by the addition of iodine, which has been shown to significantly accelerate the silylation of alcohols.[3][4] This protocol details the TBDMS protection of primary alcohols using TBDMSI generated in situ.

Principle of Selectivity

The selective protection of primary alcohols is primarily governed by steric hindrance. The bulky tert-butyl group on the silicon atom of the TBDMS reagent preferentially reacts with the less sterically hindered primary hydroxyl group over secondary and tertiary hydroxyl groups.[1][2]

Reaction Mechanism

The reaction proceeds via a nucleophilic substitution at the silicon atom. The alcohol is typically activated by a base, such as imidazole, to form an alkoxide or a more nucleophilic alcohol-base adduct. This nucleophile then attacks the silicon atom of the TBDMSI, displacing the iodide ion and forming the stable TBDMS ether. The in situ generation of TBDMSI from TBDMS-Cl and an iodide source is an efficient method to access this highly reactive silylating agent.

Quantitative Data Summary

The following tables summarize representative data for the selective protection of primary alcohols using TBDMS-Cl with an iodide source and standard TBDMS-Cl conditions for comparison.

Table 1: Selective Protection of Primary Alcohols with in situ Generated TBDMSI

| Substrate (Primary Alcohol) | Reagents and Conditions | Reaction Time | Yield of Primary TBDMS Ether | Observations |

| 1-Butanol | 1.2 eq. TBDMS-Cl, 1.5 eq. NaI, 2.5 eq. Imidazole, Acetonitrile, rt | 1 - 2 h | >95% | Rapid conversion with the addition of NaI. |

| Benzyl Alcohol | 1.2 eq. TBDMS-Cl, 0.1 eq. I₂, 2.5 eq. Imidazole, DCM, rt | 1 h | >98% | Catalytic iodine significantly accelerates the reaction. |

| 1,4-Butanediol (mono-protection) | 1.1 eq. TBDMS-Cl, 1.2 eq. NaI, 2.2 eq. Imidazole, DMF, 0 °C to rt | 3 - 4 h | ~90% | Good selectivity for mono-protection is achieved. |

| Geraniol | 1.2 eq. TBDMS-Cl, 1.5 eq. NaI, 2.5 eq. Imidazole, DCM, rt | 2 - 3 h | >95% | Efficient protection of the primary allylic alcohol. |

Table 2: Standard Deprotection of TBDMS Ethers

| Substrate (TBDMS Ether) | Reagents and Conditions | Reaction Time | Yield of Alcohol | Observations |

| 1-Butanol-OTBDMS | 1.1 eq. TBAF, THF, rt | 1 h | >98% | Standard and highly effective deprotection method. |

| Benzyl Alcohol-OTBDMS | Acetic Acid/H₂O (3:1), rt | 12 h | >90% | Mild acidic conditions can be employed for deprotection. |

| Geraniol-OTBDMS | 10 mol% Cs₂CO₃, MeOH, rt | 2 h | >95% | Mild basic conditions are also effective. |

Experimental Protocols

Protocol 1: Selective Protection of a Primary Alcohol using in situ Generated TBDMSI

This protocol describes a general procedure for the selective silylation of a primary alcohol using TBDMS-Cl and sodium iodide.

Materials:

-

Primary alcohol (1.0 eq.)

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq.)

-

Sodium Iodide (NaI) (1.5 eq.)

-

Imidazole (2.5 eq.)

-

Anhydrous Acetonitrile (MeCN)

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the primary alcohol (1.0 eq.) in anhydrous acetonitrile, add imidazole (2.5 eq.) and sodium iodide (1.5 eq.).

-

Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) until all solids are dissolved.

-

Add TBDMS-Cl (1.2 eq.) portion-wise to the solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Extract the aqueous mixture with diethyl ether (3x volume of MeCN).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to isolate the TBDMS-protected primary alcohol.

Protocol 2: Deprotection of a TBDMS Ether using TBAF

This protocol provides a standard method for the cleavage of a TBDMS ether.

Materials:

-

TBDMS-protected alcohol (1.0 eq.)

-

Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether (Et₂O)

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the TBDMS-protected alcohol (1.0 eq.) in anhydrous THF.

-

Add the TBAF solution (1.1 eq.) dropwise to the stirred solution at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with water.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting alcohol by silica gel column chromatography if necessary.

Visualizations

Caption: Experimental workflow for TBDMS protection of a primary alcohol.

Caption: Experimental workflow for the deprotection of a TBDMS ether.

References

Application Notes and Protocols: Selective Silylation of Secondary Alcohols with 1-(tert-Butyldimethylsilyl)-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the selective protection of secondary alcohols using 1-(tert-Butyldimethylsilyl)-1H-imidazole, a reagent system generated in situ from tert-butyldimethylsilyl chloride (TBDMS-Cl) and imidazole. This method is a cornerstone in organic synthesis, enabling the strategic masking of hydroxyl groups to prevent unwanted side reactions during subsequent synthetic steps. The bulky nature of the tert-butyldimethylsilyl (TBDMS) group allows for a high degree of chemoselectivity, primarily based on steric hindrance.

Principle of Selectivity

The selective silylation of secondary alcohols in the presence of other hydroxyl groups is governed by the steric environment of the alcohol. The bulky tert-butyl group on the silicon atom of the silylating agent preferentially reacts with less sterically hindered hydroxyl groups. The general order of reactivity is: primary > secondary > tertiary alcohols. This principle allows for the selective protection of a less hindered secondary alcohol in the presence of a more hindered one, or the mono-silylation of a diol at the less sterically encumbered position.

Reaction Mechanism

The silylation of an alcohol with TBDMS-Cl and imidazole proceeds through the formation of a highly reactive silylating agent, this compound. Imidazole acts as both a base and a nucleophilic catalyst. It first reacts with TBDMS-Cl to form the silylimidazolium intermediate, which is then attacked by the alcohol to yield the corresponding TBDMS ether and regenerate imidazole.

Application Notes: TBDMSI for the Protection of Phenols in Organic Synthesis

Introduction

In the realm of multi-step organic synthesis, particularly in the development of pharmaceuticals and complex molecules, the judicious use of protecting groups is crucial for achieving desired chemical transformations. The hydroxyl group of phenols, due to its acidic nature and nucleophilicity, often requires temporary masking to prevent unwanted side reactions. Among the various protecting groups available, silyl ethers, especially the tert-butyldimethylsilyl (TBDMS) group, have emerged as a versatile and robust choice.[1][2] The TBDMS group is favored for its stability across a wide range of reaction conditions and its facile introduction and removal under specific and mild conditions.[3]

While tert-butyldimethylsilyl chloride (TBDMSCl) is the most commonly employed reagent for the silylation of phenols, the use of tert-butyldimethylsilyl iodide (TBDMSI) or the addition of an iodide source to TBDMSCl reactions can offer enhanced reactivity, which is particularly advantageous for the protection of sterically hindered or less reactive phenols. The in situ generation of the more reactive TBDMSI from TBDMSCl and an iodide salt can accelerate the silylation process.[4]

These application notes provide a comprehensive overview of the use of TBDMS protecting groups for phenols, with a focus on detailed experimental protocols for protection and deprotection, and quantitative data to aid researchers in method selection.

Mechanism of Protection

The protection of a phenolic hydroxyl group with a TBDMS reagent typically proceeds via a nucleophilic substitution reaction at the silicon atom. The reaction is generally catalyzed by a base, such as imidazole, which serves both to deprotonate the phenol, increasing its nucleophilicity, and to activate the silylating agent.[4]

Figure 1: General workflow for the protection of phenols using TBDMSI.

Data Presentation: Protection of Phenols with TBDMS

The following table summarizes various conditions for the protection of phenols with TBDMS, primarily using TBDMSCl, as it is the most widely documented reagent. The data is compiled from various literature sources to provide a comparative overview.

| Phenol Substrate | Silylating Agent | Base/Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Phenol | TBDMSCl | Imidazole | DMF | RT | 3 h | 94 | [5] |

| 3-Hydroxybenzaldehyde | TBDMSCl (1.2 eq) | Imidazole (2 eq) | Solvent-free (MW) | 180W | 4 min | 95 | [3] |

| 4-Hydroxybenzaldehyde | TBDMSCl (1.2 eq) | Imidazole (2 eq) | Solvent-free (MW) | 180W | 4 min | 98 | [3] |

| 4-Methoxyphenol | TBDMSCl (1.2 eq) | Imidazole (2 eq) | Solvent-free (MW) | 180W | 4 min | 92 | [3] |

| 2-Naphthol | TBDMSCl (1.2 eq) | Imidazole (2 eq) | Solvent-free (MW) | 180W | 4 min | 96 | [3] |

| Various alcohols & phenols | TBDMSCl | N-methylimidazole/Iodine | Various | RT | - | High | [4][6] |

Data Presentation: Deprotection of TBDMS-Protected Phenols

A key advantage of the TBDMS group is the variety of conditions under which it can be removed, allowing for selective deprotection in the presence of other functional groups.

| TBDMS-Protected Phenol | Deprotection Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| TBDMS-phenol | HCl | H₂O/MeCN | RT | 3 h | 95 | [5] |

| Various TBDMS-phenols | KHF₂ | MeOH | RT | 0.5-2 h | 85-98 | [7] |

| TBDMS-4-bromophenol | KHF₂ | MeOH | RT | 30 min | 94 | [7] |

| Various TBDMS-phenols | Acetyl chloride (cat.) | Dry MeOH | 0 - RT | - | Good | [1][4] |

| Various TBDMS-phenols | SnCl₂·2H₂O | EtOH or H₂O | RT or 80 | 35 min - 7 h | 80-90 | |

| Various TBDMS-phenols | Tetrabutylammonium fluoride (TBAF) | THF | RT | 1-4 h | - | [2] |

Experimental Protocols

Protocol 1: Protection of Phenols using TBDMSCl and Imidazole (Microwave-Assisted, Solvent-Free)

This protocol is adapted from a facile and environmentally friendly method for the silylation of phenols.[3]

Materials:

-

Phenolic compound (1.0 eq)

-

tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq)

-

Imidazole (2.0 eq)

-

Round-bottom flask suitable for microwave synthesis

-

Microwave reactor

Procedure:

-

In a round-bottom flask, combine the phenolic compound, TBDMSCl, and imidazole.

-

Place the flask in the microwave reactor.

-

Irradiate the mixture with an initial low power (e.g., 90W) for 2 minutes. The solid mixture should melt.

-

Allow the mixture to cool for a brief period.

-

Irradiate again at a higher power (e.g., 180W) for 2 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the product can often be purified by direct distillation. If necessary, perform an aqueous workup by adding water and extracting with a suitable organic solvent (e.g., ethyl acetate), followed by drying and concentration under reduced pressure.

Protocol 2: Deprotection of Phenolic TBDMS Ethers using Potassium Bifluoride (KHF₂)

This protocol describes a mild and selective method for the cleavage of phenolic TBDMS ethers.[7]

Materials:

-

TBDMS-protected phenol (1.0 eq)

-

Potassium bifluoride (KHF₂, 2.0-3.0 eq)

-

Methanol (MeOH)

-

Round-bottom flask

-

Stir plate

Procedure:

-

Dissolve the TBDMS-protected phenol in methanol in a round-bottom flask.

-

Add potassium bifluoride to the solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC. Phenolic TBDMS ethers are typically cleaved within 30 minutes to 2 hours.

-

Upon completion, quench the reaction by adding water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to obtain the crude product, which can be further purified by column chromatography if necessary.

Figure 2: Experimental workflow for the deprotection of phenolic TBDMS ethers.

The tert-butyldimethylsilyl group is a highly effective and versatile protecting group for phenols in organic synthesis. The use of TBDMSI, or more commonly TBDMSCl with or without an iodide additive, allows for efficient protection under various conditions, including environmentally benign microwave-assisted, solvent-free methods. A significant advantage of the TBDMS group is the wide array of available deprotection protocols, which enables its selective removal in the presence of other protecting groups and sensitive functionalities. The protocols and data presented in these application notes offer a valuable resource for researchers in the planning and execution of synthetic strategies involving the protection of phenols.

References

- 1. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]

- 2. benchchem.com [benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 5. synarchive.com [synarchive.com]

- 6. researchgate.net [researchgate.net]

- 7. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 1-(tert-Butyldimethylsilyl)-1H-imidazole in Nucleoside and Nucleotide Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(tert-Butyldimethylsilyl)-1H-imidazole (TBDMS-imidazole) is a crucial reagent in the chemical synthesis of nucleosides and nucleotides, primarily employed for the introduction of the tert-butyldimethylsilyl (TBDMS) protecting group. The TBDMS group is favored for its stability under a range of reaction conditions and its selective removal, making it an invaluable tool in the multi-step synthesis of complex molecules like oligonucleotides and antiviral nucleoside analogs. This document provides detailed application notes and experimental protocols for the use of TBDMS-imidazole in these synthetic pathways.

The TBDMS group, introduced via TBDMS-imidazole or a combination of tert-butyldimethylsilyl chloride (TBDMS-Cl) and imidazole, selectively protects hydroxyl groups, most notably the 2'-hydroxyl of ribonucleosides.[1] This protection is essential during solid-phase RNA synthesis to prevent unwanted side reactions and ensure the correct formation of phosphodiester bonds.[1] The bulky nature of the TBDMS group also influences coupling efficiency in oligonucleotide synthesis.[1]

Key Applications

-

Protection of 2'-Hydroxyl Group in Ribonucleosides: This is the most common application, preventing the 2'-OH from interfering with the 3'-to-5' phosphodiester bond formation during automated solid-phase RNA synthesis.[1][2]

-

Selective Protection of Primary Hydroxyl Groups: TBDMS-Cl with imidazole preferentially reacts with the 5'-hydroxyl group of deoxynucleosides.[3]

-

Synthesis of Nucleoside Analogs: Used in the synthesis of modified nucleosides with potential antiviral or therapeutic properties.[4][5]

-

Intermediate in Multi-step Synthesis: The TBDMS group can be introduced and removed under conditions that do not affect other common protecting groups, offering great versatility in complex synthetic strategies.[3]

Data Summary: Silylation and Deprotection Conditions

The following tables summarize quantitative data for key reactions involving the protection and deprotection of nucleosides with the TBDMS group.

| Nucleoside | Silylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Various Deoxynucleosides | TBDMS-Cl, Imidazole | DMF | Room Temp | 0.5 - 24 | Good | [3] |

| Uridine | TBDMS-Cl, DBU, KNO3 | Solvent-free (Microwave) | N/A | N/A | High | [6] |

| 2,3,5-triacetate-β-d-ribofuranosyl azide | TBDMS-Cl, Imidazole | N/A | N/A | N/A | Excellent | [7] |

Table 1: Representative Silylation Reactions of Nucleosides.

| Protected Nucleoside/Oligonucleotide | Deprotection Reagent | Solvent | Temperature | Time | Notes | Reference |

| Silylated Deoxynucleosides | (n-Butyl)4NF (TBAF) | THF | Room Temp | N/A | Does not affect other acid or base labile groups. | [3] |

| 2'-O-TBDMS Oligoribonucleotides | Tetrabutylammonium fluoride (TBAF) | THF | Room Temp | 24 h | Standard procedure after base and phosphate deprotection. | [8] |

| 2'-O-TBDMS Oligoribonucleotides | Triethylamine trihydrofluoride (TEA·3HF) | Neat | N/A | 45 min | A faster, "one-pot" alternative to TBAF. | [8] |

| Silyl Ethers | Selectfluor | N/A | N/A | N/A | Microwave-assisted, chemoselective cleavage. | [9] |

Table 2: Deprotection Conditions for TBDMS Ethers.

Experimental Protocols

Protocol 1: General Procedure for the 5'-O-Silylation of Deoxynucleosides

This protocol describes the preferential silylation of the 5'-hydroxyl group of deoxynucleosides using TBDMS-Cl and imidazole.[3]

Materials:

-

Deoxynucleoside

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

Imidazole

-

N,N-Dimethylformamide (DMF)

-

Silica gel for chromatography